Direct Brown 95, Techincal grade

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

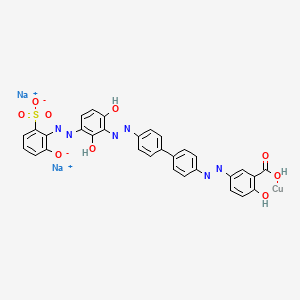

Direct Brown 95, Technical grade, is an azo dye commonly used in the textile industry. It is known for its ability to impart a brown color to various materials, including cotton, leather, plastics, and paper. The compound is characterized by its complex molecular structure, which includes multiple azo groups and hydroxyl groups, contributing to its dyeing properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Direct Brown 95 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling: The diazonium salt is then coupled with another aromatic compound containing hydroxyl or amino groups to form the azo dye.

The reaction conditions often include acidic or basic environments, depending on the specific reactants used. The temperature and pH are carefully controlled to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Direct Brown 95 involves large-scale reactors where the diazotization and coupling reactions are carried out in a continuous or batch process. The reactants are mixed in precise proportions, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified through filtration, washing, and drying processes .

Analyse Chemischer Reaktionen

Types of Reactions

Direct Brown 95 undergoes various chemical reactions, including:

Oxidation: The azo groups can be oxidized to form different products.

Reduction: The azo groups can be reduced to amines.

Substitution: The hydroxyl groups can participate in substitution reactions with other reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions

Major Products Formed

Oxidation: Oxidized products include quinones and other aromatic compounds.

Reduction: Reduced products are typically aromatic amines.

Substitution: Substituted products vary depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1. Textile Dyeing

Direct Brown 95 is primarily used in the dyeing of textiles, particularly in blends of polyester and cotton. Its application includes:

- Dyeing Techniques : Employed in both direct dyeing and printing processes.

- Fabrics : Suitable for various fabrics including silk, cotton, acetate, cellulose, and nylon .

Table 1: Textile Applications of Direct Brown 95

| Application Type | Fabric Type | Dyeing Method |

|---|---|---|

| Dyeing | Cotton | Direct Dyeing |

| Dyeing | Polyester | Blended Dyeing |

| Printing | Silk | Screen Printing |

| Staining | Leather | Direct Staining |

2. Environmental Studies

Research has highlighted the environmental implications of Direct Brown 95. It is recognized as an environmental reproductive toxin and is listed on the US EPA Toxic Release Inventory . Studies have focused on:

- Adsorption Studies : Investigating the adsorption capabilities of Direct Brown 95 onto various substrates like chitosan for wastewater treatment .

- Toxicity Assessments : Evaluating its potential carcinogenic effects through animal studies, where exposure to high concentrations resulted in significant mortality rates among test subjects .

Case Studies

Case Study 1: Adsorption Characteristics

A study conducted by Ignat et al. (2012) assessed the adsorption of Direct Brown 95 from aqueous solutions using chitosan as an adsorbent. The findings indicated that:

- Optimal conditions for adsorption were achieved at specific pH levels and contact times.

- The study provided quantitative data on the efficiency of chitosan in removing Direct Brown 95 from contaminated water sources.

Table 2: Adsorption Data Summary

| Initial Concentration (mg/L) | Adsorption Capacity (mg/g) |

|---|---|

| 10 | 3.45 |

| 50 | 17.94 |

| 100 | 23.89 |

Case Study 2: Toxicological Evaluation

Research published by the National Toxicology Program reported significant health risks associated with Direct Brown 95 exposure. In experiments with rats:

- Doses of 1500 to 3000 ppm led to rapid mortality within five weeks.

- Symptoms included respiratory distress and liver damage, indicating severe toxicity .

Safety and Hazard Considerations

Direct Brown 95 is classified under several hazardous categories:

- Carcinogenicity : Classified as a potential carcinogen (Category 1B).

- Reproductive Toxicity : Suspected of causing reproductive harm (Category 2) .

Safety protocols must be adhered to when handling this compound, including protective equipment and proper waste disposal methods.

Wirkmechanismus

The mechanism of action of Direct Brown 95 involves its interaction with the substrate it dyes. The azo groups form strong bonds with the fibers, while the hydroxyl groups enhance the solubility and binding affinity. The molecular targets include the functional groups present in the substrate, such as hydroxyl, amino, and carboxyl groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Direct Black 38

- Direct Red 28

- Direct Blue 15

Uniqueness

Direct Brown 95 is unique due to its specific molecular structure, which provides distinct dyeing properties. Compared to similar compounds, it offers a different shade of brown and varying degrees of fastness to light and washing .

Biologische Aktivität

Direct Brown 95 is a synthetic dye belonging to the benzidine-derived azo dyes category. Its biological activity, particularly its toxicity and potential carcinogenic effects, has been a subject of extensive research. This article consolidates findings from various studies, highlighting its biological effects, mechanisms of action, and implications for human health.

Chemical Structure and Properties

Direct Brown 95 is characterized by its azo group (-N=N-) linking aromatic amines. The chemical structure allows it to interact with biological systems, leading to various toxicological effects. It is primarily used in the textile industry for dyeing fabrics such as cotton, wool, and silk.

Carcinogenicity

Direct Brown 95 has been classified as a potential human carcinogen due to its structural similarity to benzidine, a known carcinogen. The National Toxicology Program (NTP) has reported sufficient evidence of carcinogenicity in animal studies involving Direct Brown 95, where liver damage and precancerous conditions were observed in rats and mice .

Table 1: Summary of Carcinogenic Studies on Direct Brown 95

| Study Type | Organism | Findings |

|---|---|---|

| 13-Week Subchronic Toxicity Study | Rats | Liver cell degeneration; evidence of carcinogenic potential |

| 13-Week Subchronic Toxicity Study | Mice | Liver damage; no cancerous changes detected |

| Urinary Excretion Study | Rats/Mice | Increased levels of benzidine detected in urine post-exposure |

The biological activity of Direct Brown 95 is primarily linked to its metabolic conversion to benzidine. Once metabolized, it can form DNA adducts, leading to mutations and potentially initiating carcinogenesis. The following mechanisms have been proposed:

- DNA Intercalation : Direct Brown 95 can intercalate into DNA strands, disrupting normal cellular functions and leading to mutagenesis.

- Oxidative Stress : The dye may induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and nucleic acids.

- Liver Toxicity : Studies have shown that exposure leads to hepatotoxicity characterized by liver cell degeneration and alterations in liver enzyme levels .

Case Studies

- Study on Occupational Exposure : A study conducted by NIOSH highlighted that workers exposed to Direct Brown 95 exhibited elevated levels of benzidine in their urine, suggesting significant metabolic conversion and potential health risks associated with long-term exposure .

- Environmental Impact Assessment : Research indicated that Direct Brown 95 can persist in aquatic environments, posing risks to aquatic life due to its toxicity. Adsorption studies revealed that the dye can bind strongly to sediments, affecting the bioavailability of toxic compounds .

Eigenschaften

CAS-Nummer |

16071-86-6 |

|---|---|

Molekularformel |

C31H18CuN6O9S.2Na C31H18CuN6Na2O9S |

Molekulargewicht |

760.1 g/mol |

IUPAC-Name |

copper;disodium;2-hydroxy-5-[[4-[4-[[6-hydroxy-2-oxido-3-[(2-oxido-5-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]benzoate |

InChI |

InChI=1S/C31H22N6O9S.Cu.2Na/c38-26-12-9-21(15-23(26)31(42)43)34-32-19-5-1-17(2-6-19)18-3-7-20(8-4-18)33-37-29-28(40)14-11-24(30(29)41)35-36-25-16-22(47(44,45)46)10-13-27(25)39;;;/h1-16,38-41H,(H,42,43)(H,44,45,46);;;/q;+2;2*+1/p-4 |

InChI-Schlüssel |

HZBTZQVWJPRVDN-UHFFFAOYSA-J |

SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=C(C(=C(C=C2)O)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)O)[O-].[Na+].[Na+].[Cu] |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC(=C3[O-])N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])[O-])O)N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+].[Cu+2] |

Siedepunkt |

Decomposes (NTP, 1992) |

melting_point |

Decomposes (NTP, 1992) |

Physikalische Beschreibung |

C.i. direct brown 95 appears as dark brown microcrystals or charcoal black powder. (NTP, 1992) Dark brown or black solid; [CAMEO] |

Löslichkeit |

5 to 10 mg/mL at 67.1 °F (NTP, 1992) Sol in water; slightly sol in ethanol; insol in acetone. |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.